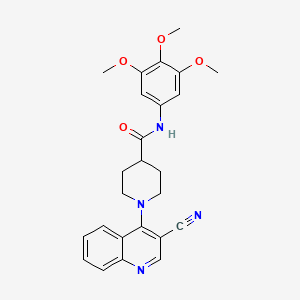

1-(3-cyanoquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

Description

This compound features a quinoline core substituted with a cyano group at position 3, a piperidine ring linked via a carboxamide bond, and a 3,4,5-trimethoxyphenyl group as the aryl substituent.

Properties

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-31-21-12-18(13-22(32-2)24(21)33-3)28-25(30)16-8-10-29(11-9-16)23-17(14-26)15-27-20-7-5-4-6-19(20)23/h4-7,12-13,15-16H,8-11H2,1-3H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVSKTBLAUHLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-cyanoquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a novel synthetic derivative that has gained attention for its potential biological activities, particularly in oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of piperidine derivatives characterized by the presence of a cyanoquinoline moiety and a trimethoxyphenyl group. The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes.

Synthesis Overview

- Starting Materials : The synthesis begins with readily available quinoline derivatives and piperidine.

- Key Reactions :

- Nucleophilic Substitution : Involves the introduction of the cyano group onto the quinoline ring.

- Amide Formation : The carboxylic acid derivative is reacted with amines to form the desired amide structure.

Chemical Structure

The chemical formula is , with the following structural characteristics:

- Quinoline Ring : Provides a planar structure conducive to interaction with biological targets.

- Piperidine Ring : Enhances solubility and bioavailability.

- Trimethoxyphenyl Group : Potentially increases binding affinity to various biological receptors.

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).

Case Study Data

The compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value of 5.56 µM, indicating potent activity. However, it showed limited effectiveness against K562 leukemia cells at concentrations up to 100 µM.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Testing Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | >25 mg/mL | Inactive |

| Escherechia coli | >25 mg/mL | Inactive |

| Candida albicans | 40%-55% inhibition | Moderate |

The results indicated that while the compound was inactive against common bacterial strains, it exhibited moderate antifungal activity against clinical isolates of Candida albicans.

The proposed mechanism of action for the antitumor activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is similar to other known anticancer agents derived from quinoline structures.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications in the chemical structure affect biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating groups like methoxy enhances cytotoxicity.

- Ring Modifications : Alterations in the quinoline or piperidine rings can significantly impact binding affinity and efficacy.

Comparative Analysis

Scientific Research Applications

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline-4-carboxamides have shown promising results in inhibiting cancer cell proliferation. A study highlighted the antiproliferative activity of quinoline derivatives against various cancer cell lines, including human liver (HepG2), colon (HT-29), and breast (MCF-7) cancers, using MTT assays to evaluate cytotoxicity .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Quinoline Derivative 1 | 20 | HepG2 |

| Quinoline Derivative 2 | 35 | HT-29 |

| Quinoline Derivative 3 | 50 | MCF-7 |

2. Antimalarial Activity

The compound's structural features suggest potential antimalarial activity. Quinoline derivatives have been identified as effective against Plasmodium falciparum, with some exhibiting low nanomolar potency in vitro. A specific quinoline derivative was optimized for its pharmacokinetic properties and demonstrated excellent oral efficacy in P. berghei malaria mouse models .

| Compound | EC50 (nM) | Efficacy Model |

|---|---|---|

| Quinoline Derivative A | 120 | P. falciparum |

| Quinoline Derivative B | <1 mg/kg | P. berghei Mouse Model |

Case Studies

Several studies have explored the biological effects of related compounds:

- Antiproliferative Effects : A study demonstrated that cyclic bridged analogs of related compounds showed enhanced cytotoxicity compared to their linear counterparts . This suggests that structural modifications can significantly influence biological activity.

- In Vivo Efficacy : Another investigation into quinoline derivatives revealed that specific modifications led to improved efficacy in vivo, with compounds achieving complete parasitemia suppression in malaria models .

Comparison with Similar Compounds

Key Structural Analogues and Modifications

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical Properties

- Fluorinated analogues () balance this via polar interactions .

- Metabolic Stability: Cyano and fluoro substituents (target compound and ) resist oxidative metabolism, prolonging half-life compared to non-halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.